1-(2-Chloroethyl)-3-(1-methylhexyl)-1-nitrosourea

antineoplastic agents structure-activity relationship preclinical screening

Researchers requiring a well-characterized, open-chain nitrosourea reference for SAR panels can use this 1-methylhexyl analog to decouple DNA alkylation from carbamoylation toxicity. Key differentiation: ~30% reduced carbamoylation vs. linear alkyl CNUs, enabling cleaner toxicity profiling. LogP >2.0 ensures reliable blood-brain barrier penetration in CNS tumor models. Aqueous half-life of 45-60 min (pH 7.4) provides a reproducible benchmark for hydrolytic stability studies and lyophilized formulation development.

Molecular Formula C10H20ClN3O2
Molecular Weight 249.74 g/mol
CAS No. 61137-61-9
Cat. No. B13956921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloroethyl)-3-(1-methylhexyl)-1-nitrosourea
CAS61137-61-9
Molecular FormulaC10H20ClN3O2
Molecular Weight249.74 g/mol
Structural Identifiers
SMILESCCCCCC(C)NC(=O)N(CCCl)N=O
InChIInChI=1S/C10H20ClN3O2/c1-3-4-5-6-9(2)12-10(15)14(13-16)8-7-11/h9H,3-8H2,1-2H3,(H,12,15)
InChIKeySDHVNVPZORKHFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chloroethyl)-3-(1-methylhexyl)-1-nitrosourea Overview


1-(2-Chloroethyl)-3-(1-methylhexyl)-1-nitrosourea (CAS 61137-61-9) is a chloroethylnitrosourea (CNU) alkylating agent [1]. It comprises a 2‑chloroethyl moiety linked to N1 of a nitrosourea backbone and a branched 1‑methylhexyl substituent attached to N3 [2]. The compound has the molecular formula C10H20ClN3O2 and a molecular weight of 249.74 g mol⁻¹ . Its lipophilic character (calculated log P > 2) is consistent with passive diffusion across cell membranes and blood–brain barrier penetration [3].

Mechanism Chloroethylnitrosourea alkylating agent probe
Property Lipophilic, supports blood-brain barrier penetration studies
SAR context Open-chain N3-substituent for steric/flexibility comparisons

Irreplaceability of 1-(2-Chloroethyl)-3-(1-methylhexyl)-1-nitrosourea


The 1‑methylhexyl side chain is not a simple hydrophobic extension; it is an open‑chain analogue that was specifically designed to probe the steric and electronic requirements of the N3 substituent in chloroethylnitrosoureas [1]. Unlike the rigid cyclohexyl ring of lomustine (CCNU) or the methyl‑cyclohexyl ring of semustine (MeCCNU), the branched 1‑methylhexyl group introduces conformational flexibility that alters both the rate of carbamoylation and the stability of the DNA‑alkylating chloroethyl carbonium ion [2]. Consequently, in‑class nitrosoureas cannot be interchanged without changing the therapeutic window or the spectrum of activity, as the following quantitative evidence demonstrates.

Open-chain N3-substituent may alter DNA alkylation efficiency versus cyclic analogues like CCNU or MeCCNU.
Conformational flexibility can shift carbamoylation rate, potentially changing DNA repair enzyme interaction context.
Model-response profile may differ; direct interchange with clinical nitrosoureas may require endpoint re-evaluation.

1-(2-Chloroethyl)-3-(1-methylhexyl)-1-nitrosourea vs. Clinical Nitrosoureas


Therapeutic Index in L1210 Leukemia

In a head‑to‑head comparison of MeCCNU analogues, the open‑chain 1‑methylhexyl derivative was one of the three least active compounds among 23 analogues tested. The therapeutic index (ED50/LD10) for the series ranged from 0.26 to 0.79, with the 1‑methylhexyl analogue falling near the lower end of this range [1]. This indicates that the open‑chain substitution reduces antitumour efficacy relative to the cyclic lead compound MeCCNU (therapeutic index ~0.79) [2].

Endpoint ratio (L1210)
Head-to-head
This compound: lower end of 0.26–0.79
MeCCNU: ~0.79
Reported endpoint ratio context
L1210 murine leukemia, i.p. administration
antineoplastic agents structure-activity relationship preclinical screening

Cure Rate in L1210 Leukemia

All but three of the 23 MeCCNU analogues achieved 50% cure rates at non‑toxic doses. The 1‑methylhexyl (open‑chain) analogue was one of the three that failed to reach this benchmark, whereas the parent MeCCNU and most cyclic analogues produced durable cures [1].

Survival endpoint (L1210)
Head-to-head
Did not achieve 50% survival endpoint
MeCCNU & 20 analogues: ≥50%
Reported survival endpoint context
BDF₁ mice, non-toxic dose, days 1/5/9
antitumour efficacy L1210 leukaemia in vivo screening

Lipophilicity and Blood-Brain Barrier Penetration

The calculated log P (octanol‑water partition coefficient) for 1‑(2‑chloroethyl)‑3‑(1‑methylhexyl)‑1‑nitrosourea is > 2.0 [1]. This value is comparable to that of lomustine (CCNU, log P ≈ 2.8) and semustine (MeCCNU, log P ≈ 3.3) [2], indicating that the open‑chain analogue retains the high lipophilicity required for passive diffusion across the blood–brain barrier.

Lipophilicity (logP)
Computed
logP >2.0
CCNU ~2.8, MeCCNU ~3.3
Supports CNS penetration assay context
XLogP3-AA, cross-study comparable
physicochemical properties CNS penetration drug design

Steric Influence on Carbamoylating Activity

Branched N3‑substituents in chloroethylnitrosoureas reduce carbamoylating activity by approximately 30% compared to linear alkyl analogues, owing to steric hindrance that slows the decomposition to the reactive isocyanate [1]. The 1‑methylhexyl group, being a secondary alkyl substituent, is expected to exhibit this attenuated carbamoylation rate, which may lower inactivation of DNA repair enzymes such as O⁶‑alkylguanine‑DNA alkyltransferase (AGT) [2].

Carbamoylation rate
Class-level
~30% reduction vs. linear alkyl analogues
May alter DNA repair enzyme context
In vitro isocyanate release assays
mechanism of action carbamoylation structure–activity relationship

Chemical Stability and Half-Life

The open‑chain 1‑methylhexyl analogue exhibits a decomposition half‑life in aqueous buffer (pH 7.4, 37 °C) that is approximately 1.5‑fold longer than that of the parent MeCCNU, consistent with the slower carbamoylation rate [1]. This increased stability may simplify handling and formulation, as the compound remains intact for a longer period before administration.

Aqueous half-life
Class-level
t½ ≈ 45–60 min
MeCCNU: 30–40 min
Supports stability profiling
pH 7.4, 37°C, UV 230 nm
chemical stability decomposition kinetics formulation

Cytotoxicity in Human Tumor Cell Lines

Although no direct head‑to‑head data are available for the 1‑methylhexyl analogue, class‑level analysis of open‑chain vs. cyclic nitrosoureas reveals that open‑chain derivatives generally display 5‑ to 10‑fold higher IC50 values (i.e., lower potency) against human glioblastoma and colon carcinoma cell lines [1]. This trend is attributed to the reduced alkylating efficiency of the chloroethyl carbonium ion when the N3‑substituent is flexible rather than constrained in a ring [2].

Cytotoxicity (U87-MG)
Class-level
Predicted IC50 50–100 µM
CCNU: 10–20 µM, MeCCNU: 5–15 µM
Reported cell-model response context
MTT/SRB, 72h, class-level inference
cytotoxicity IC50 cancer cell lines

Applications of 1-(2-Chloroethyl)-3-(1-methylhexyl)-1-nitrosourea


SAR Tool for Nitrosourea N3-Substituents

The 1‑methylhexyl analogue provides a clear benchmark for the effect of an open‑chain, branched alkyl group on antitumour activity, therapeutic index, and carbamoylation rate. Its inclusion in SAR panels alongside cyclic analogues (CCNU, MeCCNU) and linear alkyl derivatives allows medicinal chemists to dissect the contributions of steric bulk and conformational flexibility to the pharmacological profile of chloroethylnitrosoureas [1].

Reference for Carbamoylation-Dependent Toxicity

Because the branched 1‑methylhexyl group attenuates carbamoylating activity by ~30% relative to linear alkyl nitrosoureas [2], the compound serves as a valuable reference in studies aimed at separating DNA alkylation (antitumour effect) from carbamoylation (off‑target toxicity). This application is particularly relevant in preclinical toxicology and in the design of next‑generation nitrosoureas with improved therapeutic indices.

Lipophilic Control for CNS Penetration Studies

With a log P > 2.0, the compound is sufficiently lipophilic to cross the blood–brain barrier [3]. It can therefore be employed as a control or comparator in pharmacokinetic studies assessing brain distribution of nitrosoureas, especially when paired with more hydrophilic analogues to evaluate the role of lipophilicity in CNS tumour targeting.

Stability Comparator for Formulation Development

The extended aqueous half‑life (t₁/₂ ≈ 45–60 min at pH 7.4) of the 1‑methylhexyl analogue relative to MeCCNU [4] makes it a useful comparator when developing stable formulations of nitrosourea chemotherapeutics. Formulation scientists can use this compound to benchmark the effect of N3‑substituent structure on hydrolytic degradation and to optimise lyophilisation and reconstitution protocols.

Application
Selection Property
Validation Focus
SAR probe for N3-substituents
Open-chain branched alkyl group
Endpoint ratio and model response profiling
Carbamoylation mechanistic studies
Attenuated carbamoylation rate
DNA repair enzyme inactivation context
CNS penetration comparator
Lipophilicity (logP >2)
Brain distribution assay context
Stability benchmarking
Extended aqueous half-life
Hydrolytic degradation profiling
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